

Application Notes and Protocols for In Vivo Imaging with ICy-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ICy-OH

Cat. No.: B14886020

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Introduction

ICy-OH is a novel near-infrared (NIR) fluorescent probe designed for the in vivo detection of hydroxyl radicals ($\bullet\text{OH}$), a highly reactive oxygen species (ROS) implicated in a wide range of pathological conditions, including inflammation, neurodegenerative diseases, and cancer. The probe offers high sensitivity and specificity, enabling real-time, non-invasive imaging of $\bullet\text{OH}$ in living animal models. This document provides detailed application notes and protocols for the use of **ICy-OH** in preclinical research.

Mechanism of Action

ICy-OH is based on a cyanine dye scaffold that is initially non-fluorescent. In the presence of hydroxyl radicals, the probe undergoes an irreversible chemical reaction that results in a highly fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence intensity is directly proportional to the concentration of $\bullet\text{OH}$.

Physicochemical and Optical Properties

A summary of the key properties of **ICy-OH** is presented in the table below. These properties make it well-suited for deep-tissue in vivo imaging.

Property	Value
Chemical Formula	C ₃₂ H ₃₅ N ₂ O ₂ ⁺
Molecular Weight	491.64 g/mol
Form	Lyophilized solid
Solubility	DMSO, DMF
Absorption Maximum (λ _{abs})	~750 nm (after reaction with •OH)
Emission Maximum (λ _{em})	~775 nm (after reaction with •OH)
Molar Extinction Coefficient	>150,000 M ⁻¹ cm ⁻¹ (for the fluorescent product)
Quantum Yield	>0.1 (for the fluorescent product)
Purity (HPLC)	>95%

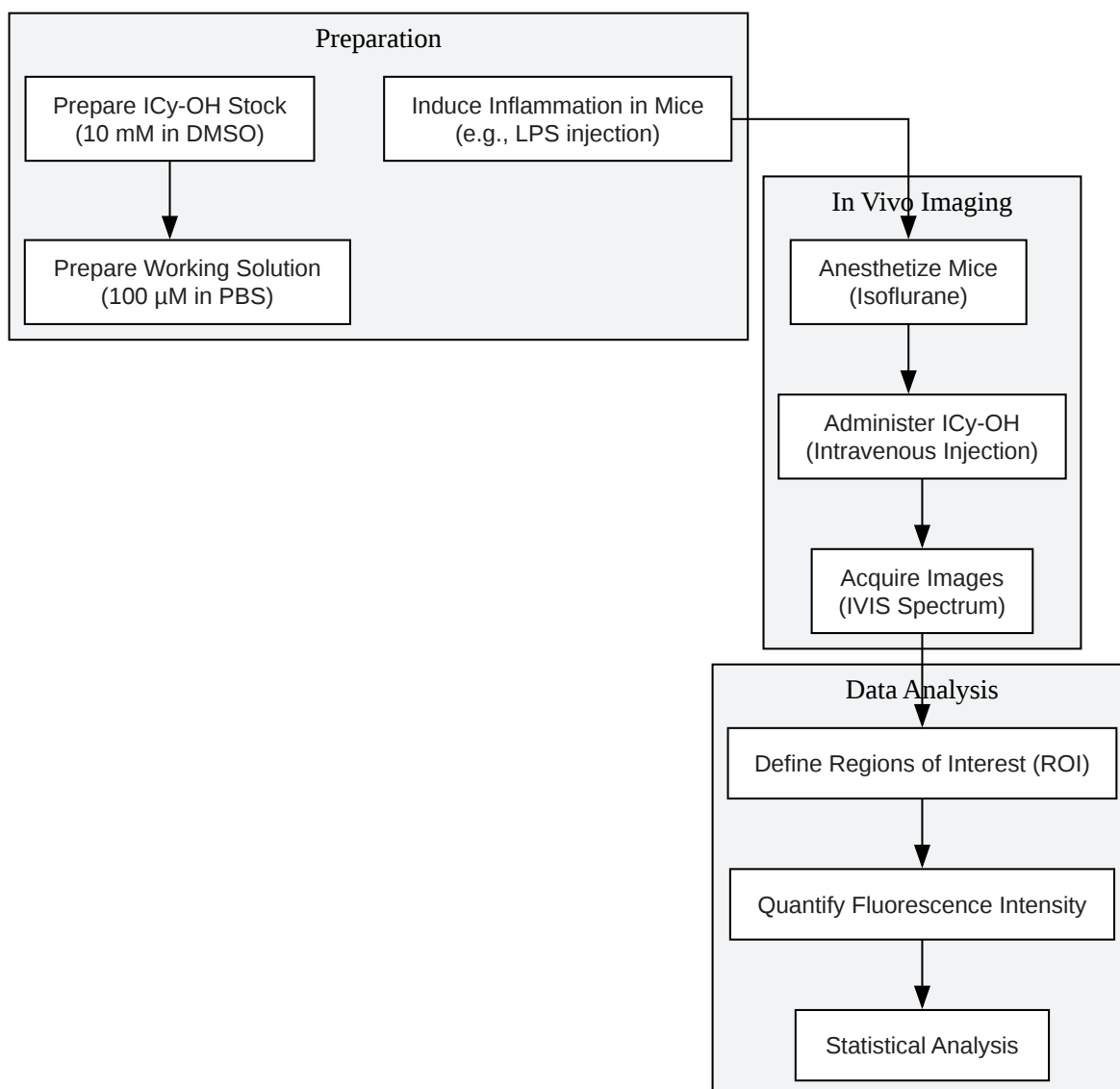
In Vivo Imaging of Hydroxyl Radicals

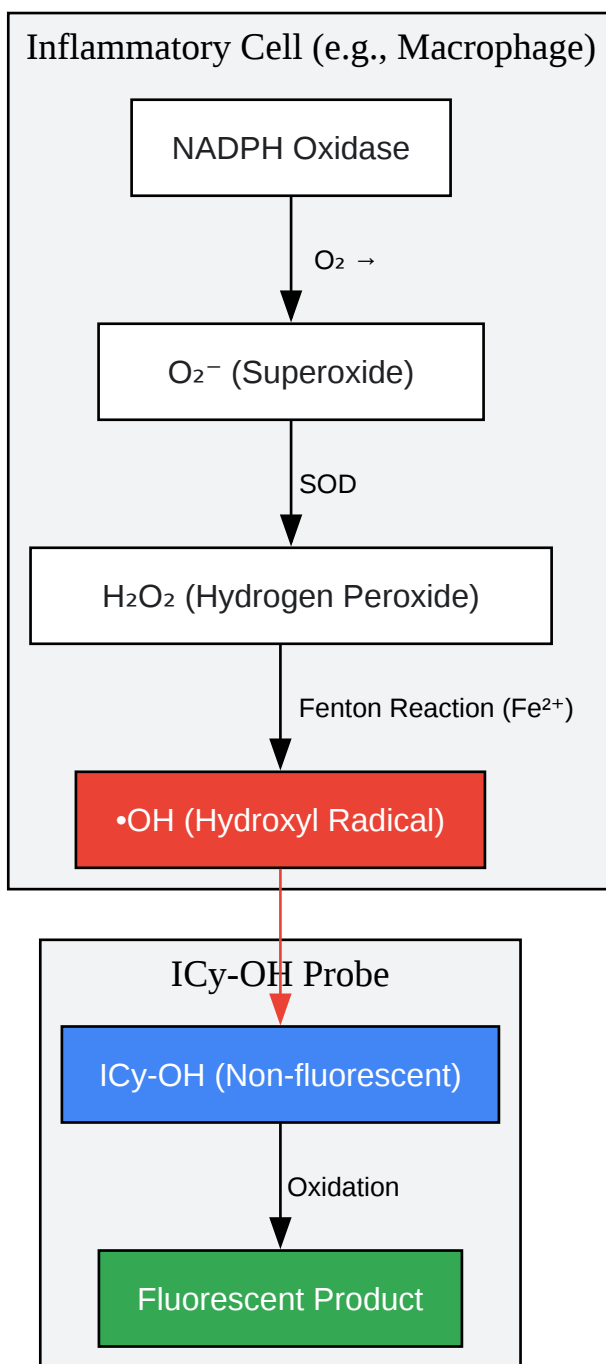
This section provides a detailed protocol for the use of **ICy-OH** in a mouse model of inflammation.

Materials and Reagents

- **ICy-OH** fluorescent probe
- Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
- Phosphate-buffered saline (PBS, sterile, pH 7.4)
- Anesthetic (e.g., isoflurane)
- Animal model of inflammation (e.g., lipopolysaccharide-induced local inflammation)
- In vivo imaging system (e.g., IVIS Spectrum)[1]
- Black microplate for in vitro validation[2]

Experimental Workflow Diagram





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References

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- 2. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
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